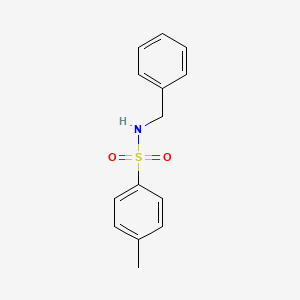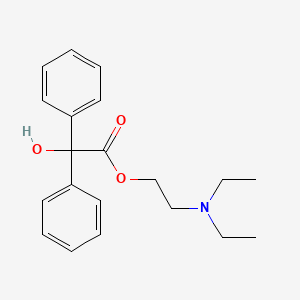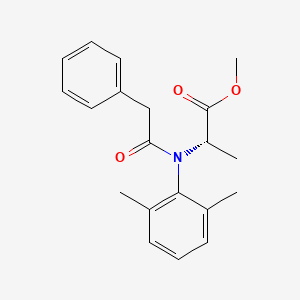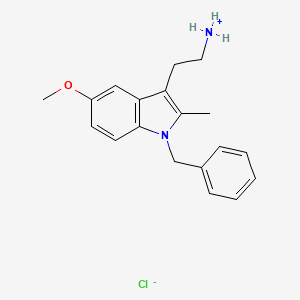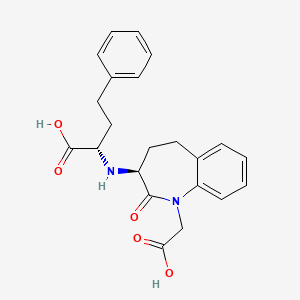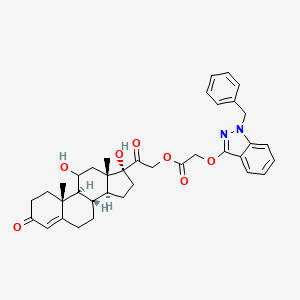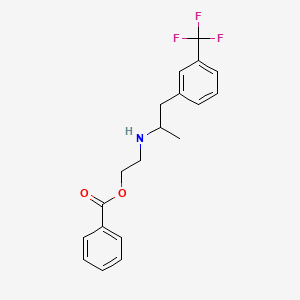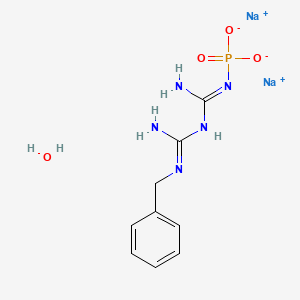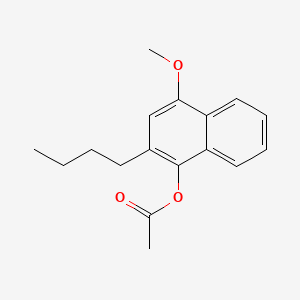
Bunaprolast
Übersicht
Beschreibung
Bunaprolast is a potent inhibitor of leukotriene B4 production in human whole blood. It is known for its significant antioxidant properties and its ability to inhibit lipoxygenase and thromboxane B2 release . This compound has been extensively studied for its pharmacological effects, particularly in the context of inflammatory responses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bunaprolast is synthesized through a series of chemical reactions involving the deacetylation of its precursor compounds. The preparation method for in vivo formula involves dissolving the main solution in dimethyl sulfoxide, followed by mixing with polyethylene glycol 300, Tween 80, and distilled water .
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using similar reaction conditions as the laboratory preparation. The process is optimized for high yield and purity, ensuring that the final product meets the required pharmacological standards.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Bunaprolast durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: this compound zeigt oxidative Abbaureaktivität.
Reduktion: Die Verbindung kann durch Deacetylierung zu ihrem ursprünglichen Metaboliten reduziert werden.
Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere in Gegenwart bestimmter Reagenzien.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Reagenzien sind Sauerstoff und andere Oxidationsmittel.
Reduktion: Die Deacetylierung wird typischerweise unter Verwendung spezifischer Enzyme oder chemischer Katalysatoren erreicht.
Substitution: Verschiedene Nukleophile können verwendet werden, um Substitutionsreaktionen zu ermöglichen.
Hauptprodukte, die gebildet werden:
Oxidation: Oxidative Abbauprodukte.
Reduktion: Anfangsmetabolite mit ähnlicher pharmakologischer Potenz.
Substitution: Substituierte Derivate von this compound.
Wissenschaftliche Forschungsanwendungen
Bunaprolast hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Modellverbindung für die Untersuchung der Leukotrien B4-Inhibition und Lipoxygenase-Aktivität verwendet.
Medizin: Auf seine potenziellen therapeutischen Anwendungen bei der Behandlung von entzündlichen Erkrankungen und Zuständen untersucht, die Leukotrien B4 beinhalten.
Industrie: In der Entwicklung von entzündungshemmenden Medikamenten und anderen pharmazeutischen Produkten eingesetzt.
5. Wirkmechanismus
This compound übt seine Wirkungen aus, indem es die Produktion von Leukotrien B4 in menschlichem Vollblut hemmt. Es wird deacetyliert, um einen primären Metaboliten mit ähnlicher pharmakologischer Wirksamkeit zu produzieren . Die Verbindung hemmt auch die Freisetzung von Lipoxygenase und Thromboxan B2, was zu ihren entzündungshemmenden Eigenschaften beiträgt. Zu den beteiligten molekularen Zielen und Signalwegen gehört die Hemmung der Endothelzell-Aktivierung von NF-kB und der Genexpression von E-Selektin und vaskulärem Zell-Adhäsionsmolekül-1 .
Ähnliche Verbindungen:
Leukotrien B4-Inhibitoren: Verbindungen wie AA-861 und Vitamin K zeigen ähnliche inhibitorische Wirkungen auf die Leukotrien B4-Produktion.
Lipoxygenase-Inhibitoren: Verbindungen wie Resveratrol und (-)-Bornylferulat hemmen ebenfalls die Lipoxygenase-Aktivität.
Eindeutigkeit von this compound: this compound zeichnet sich durch seine potente Hemmung der Leukotrien B4-Produktion und seine signifikanten antioxidativen Eigenschaften aus. Seine Fähigkeit, durch Deacetylierung zu einem primären Metaboliten mit ähnlicher pharmakologischer Potenz zu werden, unterscheidet es weiter von anderen ähnlichen Verbindungen .
Wirkmechanismus
Bunaprolast exerts its effects by inhibiting the production of leukotriene B4 in human whole blood. It undergoes deacetylation to produce an initial metabolite with similar pharmacological efficacy . The compound also inhibits lipoxygenase and thromboxane B2 release, contributing to its anti-inflammatory properties. The molecular targets and pathways involved include the inhibition of endothelial activation of NF-kB and gene expression of E-selectin and vascular cell adhesion molecule-1 .
Vergleich Mit ähnlichen Verbindungen
Leukotriene B4 Inhibitors: Compounds such as AA-861 and vitamin K exhibit similar inhibitory effects on leukotriene B4 production.
Lipoxygenase Inhibitors: Compounds like resveratrol and (-)-bornyl ferulate also inhibit lipoxygenase activity.
Uniqueness of Bunaprolast: this compound stands out due to its potent inhibition of leukotriene B4 production and its significant antioxidant properties. Its ability to undergo deacetylation to an initial metabolite with similar pharmacological potency further distinguishes it from other similar compounds .
Eigenschaften
IUPAC Name |
(2-butyl-4-methoxynaphthalen-1-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O3/c1-4-5-8-13-11-16(19-3)14-9-6-7-10-15(14)17(13)20-12(2)18/h6-7,9-11H,4-5,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKKGMVDIONCFKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C2=CC=CC=C2C(=C1)OC)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10869327 | |
| Record name | 2-Butyl-4-methoxynaphthalen-1-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10869327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99107-52-5 | |
| Record name | Bunaprolast [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099107525 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BUNAPROLAST | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WKF2F316K6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{7-[1-(4-tert-butyl-phenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxy-formamidine](/img/structure/B1667968.png)
